molecular formula C11H15BrN2O B8522819 5-Bromo-2-(tetrahydropyran-4-yl)aminoaniline

5-Bromo-2-(tetrahydropyran-4-yl)aminoaniline

Cat. No. B8522819
M. Wt: 271.15 g/mol
InChI Key: BAZLSHXXAQZYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(tetrahydropyran-4-yl)aminoaniline is a useful research compound. Its molecular formula is C11H15BrN2O and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(tetrahydropyran-4-yl)aminoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(tetrahydropyran-4-yl)aminoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2-(tetrahydropyran-4-yl)aminoaniline

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

4-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine

InChI

InChI=1S/C11H15BrN2O/c12-8-1-2-11(10(13)7-8)14-9-3-5-15-6-4-9/h1-2,7,9,14H,3-6,13H2

InChI Key

BAZLSHXXAQZYKJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=C(C=C(C=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3-neck flask was charged with 5-bromo-2-(tetrahydropyran-4-yl)nitrobenzene (see Working Example 18-1) (3.54 g, 11.8 mmol) and 10% aqueous acetic acid solution (65 mL), after which electrolytic iron (6.56 g, 118 mmol) was added and this was refluxed with stirring for 15 minutes. After this was allowed to cool to room temperature, the insoluble material was filtered off through Celite, and this same layer was further washed with 10% aqueous acetic acid solution (65 mL). The filtrate and the wash solutions were combined and then successively extracted with ethyl acetate (approx. 50 mL, 4 times), washed with distilled water (30 mL), and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and further drying under reduced pressure yielded the title compound (2.72 g, 85.4% yield) as a pale yellow solid.
Name
5-bromo-2-(tetrahydropyran-4-yl)nitrobenzene
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
6.56 g
Type
catalyst
Reaction Step Two
Yield
85.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.